Oplopanone
Overview
Description
Oplopanone and its derivatives are a class of natural compounds that have been isolated from various plant species. These compounds are characterized by their unique polyacetylene and oplopane structures. For instance, oplopenone and new oplopane derivatives have been identified in the roots of Senecio mexicanus, with their structures determined by spectral data and X-ray diffraction studies . Similarly, highly oxygenated oplopanone derivatives have been found in Rugelia nudicaulis, contributing to the chemotaxonomic understanding of these species .
Synthesis Analysis
The synthesis of oplopanone and its derivatives has been a subject of interest due to their biological activities. A convenient annulation sequence has been developed for the synthesis of oplopanone, 8-epi-oplopanone, and anhydro-oplopanone, involving conjugate addition and base-promoted intramolecular alkylation . Additionally, the total synthesis of oplopandiol, oploxyne A, and oploxyne B has been achieved through a series of reactions including Sharpless asymmetric epoxidation and Cadiot–Chodkiewicz cross-coupling reaction .
Molecular Structure Analysis
The molecular structures of oplopanone derivatives are diverse and complex. For example, oplopantriol A and B were isolated from Oplopanax horridus and their structures were elucidated using 1D and 2D NMR techniques . The absolute configurations of these compounds were determined by comparing their optical rotation values with known compounds. In another study, the structure of natural oploxyne B was revised through total synthesis, highlighting the importance of structural analysis in understanding these molecules .
Chemical Reactions Analysis
Oplopanone derivatives participate in various chemical reactions that are crucial for their biological activity. For instance, oplopantriol A (OPT) has been shown to induce cancer cell death by interfering with the ubiquitin/proteasome pathway, leading to excessive endoplasmic reticulum (ER) stress and the induction of BH3-only proteins Noxa and Bim . This suggests that the chemical reactivity of these compounds is closely linked to their potential as anticancer agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of oplopanone derivatives are influenced by their molecular structure. The isolation and identification of polyynes from Oplopanax horridus, such as oplopantriol A and B, have provided insights into their properties and potential hydrolysis reactions . Moreover, the synthesis of oploxyne A and B from Oplopanax elatus has revealed their ability to inhibit the formation of nitric oxide and prostaglandin E2 in inflammatory cells . These properties are significant for the development of new therapeutic agents.
Scientific Research Applications
Sesquiterpenes from Plant Stems
Research has identified oplopanone as a significant compound isolated from the stems of various plants. For instance, oplopanone was isolated from the stems of Croton caudatus Geisel. var. tomentosus Hook, as reported by Wang and Zou (2008). This study highlights the significance of oplopanone in the field of natural product chemistry, particularly in the study of plant-derived sesquiterpenes (Wang & Zou, 2008).
Cardiovascular-Respiratory Stimulant
Oplopanone has been identified as a cardiovascular and respiratory stimulant. Li and Wang (1988) found that an extract of Tussilago farfara L., containing oplopanone, produced a potent pressor effect and stimulated respiration in animals (Li & Wang, 1988).
Opioid Receptor Antagonists
Oplopanone derivatives have been explored in the context of opioid receptor antagonism. Goodman, Le Bourdonnec, and Dolle (2007) discussed the structural classes of mu opioid antagonists and their potential clinical applications. While oplopanone itself is not directly mentioned, its derivatives and structural analogs may have relevance in this area (Goodman et al., 2007).
Chemotaxonomic Studies
Oplopanone has been used in chemotaxonomic studies. For example, Bohlmann, Gupta, Jakupovic, King, and Robinson (1982) isolated oplopanone derivatives from Rugelia nudicaulis and discussed their structural elucidation and chemotaxonomic implications (Bohlmann et al., 1982).
Sesquiterpene Components in Traditional Medicine
Oplopanone has been identified in traditional medicinal plants. Jung, Kim, Oh, Lee, Lee, Lee, Shin, Kim, and Cheong (1997) isolated oplopanone from the flower buds of Magnolia fargesii, used in traditional Chinese medicine (Jung et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJHVQYKOJBBN-NJVJYBDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172633 | |
Record name | Oplopanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oplopanone | |
CAS RN |
1911-78-0 | |
Record name | (-)-Oplopanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oplopanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oplopanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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